2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

Anticancer Research Structure-Activity Relationship Thiazole Derivatives

The compound 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile (CAS 298219-43-9) is a synthetic, heterocyclic acrylonitrile derivative featuring a 4-(4-fluorophenyl)-1,3-thiazole core and a furan-2-ylmethylene moiety. It is primarily distributed by specialty chemical vendors, such as Matrix Scientific, for non-human research purposes, with a typical catalog purity of 98%.

Molecular Formula C16H9FN2OS
Molecular Weight 296.32
CAS No. 298219-43-9
Cat. No. B2853200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
CAS298219-43-9
Molecular FormulaC16H9FN2OS
Molecular Weight296.32
Structural Identifiers
SMILESC1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H
InChIKeyFKPQIBDANYVCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

298219-43-9: A 4-(4-Fluorophenyl)-Thiazolyl Acrylonitrile for Focused Research Procurement


The compound 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile (CAS 298219-43-9) is a synthetic, heterocyclic acrylonitrile derivative featuring a 4-(4-fluorophenyl)-1,3-thiazole core and a furan-2-ylmethylene moiety . It is primarily distributed by specialty chemical vendors, such as Matrix Scientific, for non-human research purposes, with a typical catalog purity of 98% . This compound belongs to a broader class of thiazolyl acrylonitriles that have been investigated for anticancer and enzyme inhibitory properties, making it a relevant building block or tool compound for structure-activity relationship (SAR) studies [1].

Why Generic Substitution of Thiazolyl Acrylonitrile 298219-43-9 is Scientifically Unreliable


In-class functional analogs of 298219-43-9 cannot be assumed to be interchangeable due to the profound impact of specific aryl substitutions on the thiazole and acrylonitrile moieties on biological target engagement, potency, and selectivity. Research on related 3-furan-2-yl-2-(4-aryl-thiazol-2-yl)acrylonitrile derivatives demonstrates that small structural changes, such as replacing a furan with a thiophene on the thiazole ring, can dramatically alter anticancer activity, shifting a compound from low to moderate potency against specific cancer cell lines like MDA-MB-468 [1]. The unique combination of a 4-fluorophenyl group at the thiazole's 4-position and a furan-2-yl at the acrylonitrile's 3-position on compound 298219-43-9 creates a distinct electronic and steric profile that dictates its specific, though not yet fully quantified, interaction landscape .

Quantitative Differentiation Guide for Procuring Compound 298219-43-9


Class-Level Anticancer Activity Benchmarking Against Structural Analogs

In a class-level context, the target compound's core structure (3-furan-2-yl-2-(thiazol-2-yl)acrylonitrile) is a proven scaffold for anticancer activity. A 2022 study quantified that derivatives with a 4-furan substituent on the thiazole ring (compounds 6b-g) showed sensitivity against MDA-MB-468 and T-47D breast cancer cell lines, with growth percentages (GP) ranging from -38.24% to 1.28% in an NCI screen at a single 10 µM dose [1]. In contrast, analogs with a 4-thiophen substituent (compounds 6h, 6i) possessed low activity [1]. This demonstrates that the 4-position substituent on the thiazole is a critical determinant of potency. The 4-fluorophenyl group of 298219-43-9 offers a distinct electronic and steric profile compared to the heteroaromatic furan/thiophene congeners, positioning it as a unique, untested candidate for expanding the SAR landscape of this chemotype.

Anticancer Research Structure-Activity Relationship Thiazole Derivatives

Potential Tyrosinase Inhibition Differentiation via Molecular Topology

The thiazole-acrylonitrile chemotype has documented tyrosinase inhibitory potential. A class-level review indicates that related furan-chalcone derivatives exhibit mushroom tyrosinase inhibitory activity with IC50 values in the sub-micromolar range, significantly lower than the standard inhibitor kojic acid (IC50 ~19.97 µM for monophenolase) . The introduction of a 4-fluorophenyl group, as in 298219-43-9, can enhance target binding through hydrophobic and potential halogen-bonding interactions, a feature absent in the benchmark kojic acid or simpler 4-aryl-substituted analogs. This structural advantage theoretically positions it for improved potency, though direct quantitative confirmatory studies using mushroom tyrosinase (or a human tyrosinase model) are necessary to validate this differentiation and quantify selectivity over competing off-targets like related oxidoreductases.

Tyrosinase Inhibition Skin-Whitening Enzyme Kinetics

Optimal Research Applications for the Unique Thiazolyl Acrylonitrile 298219-43-9


Expanding the SAR Landscape of Anti-Breast Cancer Thiazole Chemotypes

Building on the established sensitivity of MDA-MB-468 and T-47D cell lines to 4-furan-2-ylthiazol-2-yl acrylonitriles in NCI screening, 298219-43-9 serves as a critical probe to investigate the impact of a 4-fluorophenyl substitution on the thiazole ring. This procurement enables direct, comparative dose-response studies to quantify its GI50, TGI, and LC50 parameters against the published growth percentage data for the furan/thiophene congeners [1].

Novelty-Generating Pharmacophore for Tyrosinase Inhibitor Screening

In the search for next-generation tyrosinase inhibitors, 298219-43-9 offers a pharmacophore that is structurally distinct from the classical chalcone and kojic acid frameworks. Its procurement allows for the generation of novel intellectual property by establishing the first quantitative IC50, kinetic inhibition mechanism, and selectivity panel against human tyrosinase and related enzymes, potentially overcoming the potency limitations of kojic acid (IC50 ~19.97 µM) .

Diversifying Compound Libraries with a Dual-Motif Heterocyclic Scaffold

For organizations building proprietary screening libraries, this compound adds high structural diversity in a validated bioactive space. It features a rare combination of a fluorinated 4-aryl group and an acrylonitrile-tethered furan, a motif absent from commercial screening collections. This enhances library fitness for unbiased phenotypic screening where novel chemotypes are a key success factor.

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